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Compound of Interest

Compound Name: L-751788

Cat. No.: B1674082

Application Notes: Dasatinib as a Chemical Probe
for BCR-ABL

Introduction

Chronic Myeloid Leukemia (CML) is a type of cancer characterized by the presence of the
Philadelphia chromosome, a cytogenetic abnormality resulting from a reciprocal translocation
between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL fusion gene,
which encodes a constitutively active, non-receptor tyrosine kinase.[1] The deregulated kinase
activity of the BCR-ABL protein is the primary driver of CML, promoting uncontrolled cell
proliferation and inhibiting apoptosis through the activation of multiple downstream signaling
pathways.[1][2]

Dasatinib (marketed as Sprycel®) is a potent, second-generation, small-molecule inhibitor of
the BCR-ABL tyrosine kinase.[3][4] It is approved for the treatment of CML in patients who are
resistant or intolerant to the first-generation inhibitor, imatinib.[1][5] Dasatinib functions by
binding to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic
activity.[1] Unlike imatinib, which primarily recognizes the inactive conformation of the kinase,
Dasatinib can inhibit both the active and inactive conformations of BCR-ABL, contributing to its
increased potency and broader efficacy against imatinib-resistant mutations.[1][2] In vitro
studies have shown Dasatinib to be over 325 times more potent than imatinib against wild-type
BCR-ABL.[1][4] These properties make Dasatinib an invaluable chemical probe for studying
BCR-ABL signaling and for the development of novel anti-leukemia therapies.
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Data Presentation

The inhibitory activity of Dasatinib against BCR-ABL and other selected kinases is summarized
below. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Cell Line | Assay

Target Kinase IC50 (nM) Reference
Type

c-ABL 8-9 Kinase Assay [3]

Wild-Type BCR-ABL <3 Cell-based Assay [4]16]

Imatinib-Resistant
BCR-ABL Mutants <3 Cell-based Assay [41[6]

(most)

BCR-ABL (T315I

> 60 Cell-based Assay [6]

Mutant)

Lck <1 Kinase Assay [7]
Kinase/Cell-based

c-KIT 4-20 [8]
Assay
Kinase/Cell-based

PDGFRpB 15 - 30 [8]

Assay

Experimental Protocols
Protocol 1: In Vitro BCR-ABL Kinase Assay

This protocol describes a method to directly measure the inhibitory effect of Dasatinib on the
enzymatic activity of the BCR-ABL kinase using a purified, recombinant enzyme.

Objective: To determine the IC50 value of Dasatinib for BCR-ABL kinase.
Materials:

e Recombinant human ABL1 kinase domain
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o Kinase buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Brij-35)

e ATP (Adenosine triphosphate)

e Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1 or a specific peptide substrate like
ABLtide)

e Dasatinib (stock solution in DMSO)

o ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
o 384-well white assay plates

Procedure:

o Compound Preparation: Prepare a serial dilution of Dasatinib in kinase buffer. The final
concentration may range from 0.01 nM to 10 pM. Include a DMSO-only vehicle control.

e Reaction Setup:

o Add 2.5 uL of the Dasatinib serial dilutions or vehicle control to the wells of a 384-well
plate.

o Add 2.5 puL of a solution containing the kinase substrate and recombinant ABL1 enzyme in
kinase buffer.

o Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the
kinase.

e Initiate Kinase Reaction: Add 5 pL of ATP solution (at a concentration close to the Km for
ABL1) to each well to start the reaction.

 Incubation: Incubate the plate at room temperature for 60 minutes.

» Signal Detection: Stop the reaction and detect the amount of ADP produced (which is
proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™
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assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed
by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

o Data Acquisition: Measure luminescence using a plate reader.
o Data Analysis:
o Subtract the background luminescence (no enzyme control) from all readings.

o Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a
control with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.

o Plot the percent inhibition against the logarithm of the Dasatinib concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol uses the K562 cell line, a human CML cell line that is positive for the BCR-ABL
fusion protein, to assess the anti-proliferative effects of Dasatinib.[9]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Dasatinib in BCR-
ABL-positive cells.

Materials:
o K562 cells[9]

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin

e Dasatinib (10 mM stock in DMSO)
o 96-well clear, flat-bottom cell culture plates

e MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
or MTT reagent[10][11]

e Microplate reader
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Procedure:

Cell Seeding: Culture K562 cells to approximately 80% confluency. Count the cells and
adjust the density to 5 x 10”4 cells/mL. Seed 100 pL of the cell suspension (5,000 cells) into
each well of a 96-well plate.[10]

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to
attach and resume growth.

Drug Treatment:

o Prepare serial dilutions of Dasatinib in complete culture medium from the 10 mM stock.
Typical final concentrations range from 0.1 nM to 10 uM.[10]

o Carefully remove the old medium and add 100 pL of medium containing the various
concentrations of Dasatinib. Include a vehicle control (DMSO) and a no-cell background
control.[10]

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

MTS/MTT Addition: Add 20 pL of MTS reagent to each well.[10][11] Incubate for 1-4 hours at
37°C until a color change is apparent.[10][11]

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
Data Analysis:
o Subtract the average absorbance of the no-cell background wells from all other wells.

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control (100% viability).

o Plot the percent viability against the logarithm of the Dasatinib concentration and use non-
linear regression to calculate the GI50 value.

Protocol 3: Western Blotting for Phosphorylation of
CrkL
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This protocol is used to confirm the inhibition of BCR-ABL kinase activity within cells by
measuring the phosphorylation status of its direct downstream substrate, Crk-like protein
(CrkL).[12]

Objective: To qualitatively or quantitatively assess the inhibition of BCR-ABL signaling by
Dasatinib in K562 cells.

Materials:

o K562 cells

o 6-well cell culture plates

e Dasatinib (10 mM stock in DMSO)

 Ice-cold Phosphate-Buffered Saline (PBS)

e RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE equipment and reagents

 PVDF membrane

e Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies: Rabbit anti-phospho-CrkL (Tyr207), Rabbit anti-CrkL
e Loading control antibody: Mouse anti-B-Actin

* HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

e Enhanced Chemiluminescence (ECL) detection reagent

Procedure:
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e Cell Culture and Treatment: Seed K562 cells in 6-well plates and grow until they reach 70-
80% confluency. Treat the cells with various concentrations of Dasatinib (e.g., 0, 1, 10, 100
nM) for 2 to 6 hours.[10]

e Cell Lysis:

Wash the cells once with ice-cold PBS.

[e]

o

Add 100-200 pL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the
lysate to a microcentrifuge tube.[10]

o

Incubate on ice for 30 minutes.[10]

[¢]

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]

o Protein Quantification: Transfer the supernatant to a new tube and determine the protein
concentration using a BCA assay.[10]

o Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli
sample buffer and boil at 95-100°C for 5 minutes.

o SDS-PAGE: Load 20-30 ug of protein per lane onto a 10-12% polyacrylamide gel and run
until the dye front reaches the bottom.

» Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

» Blocking and Antibody Incubation:

o

Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with primary antibody against phospho-CrkL (diluted in blocking
buffer) overnight at 4°C.

Wash the membrane three times with TBST.

[¢]

o

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room
temperature.
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» Detection: Wash the membrane three times with TBST. Apply ECL reagent and visualize the
bands using a chemiluminescence imaging system.

 Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped
and re-probed for total CrkL and a loading control like B-actin.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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